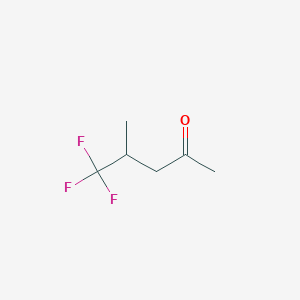

5,5,5-Trifluoro-4-methylpentan-2-one

Overview

Description

5,5,5-Trifluoro-4-methylpentan-2-one is a chemical compound with the CAS Number: 200711-56-4 . It has a molecular weight of 154.13 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C6H9F3O/c1-4(3-5(2)10)6(7,8)9/h4H,3H2,1-2H3 . The InChI key is HKQSMEFTQUDYKY-UHFFFAOYSA-N .Scientific Research Applications

Hydrate-Keto Equilibrium

- Hydrate-Keto Equilibrium Study : 1,1,1,5,5,5-Hexafluoro-2-hydroxy-2-methylpentan-4-one, a compound similar to 5,5,5-Trifluoro-4-methylpentan-2-one, demonstrates a hydrate-keto equilibrium in solutions like acetone and ether. This was analyzed using magnetic resonance, highlighting the equilibrium between keto and hydrate forms (Dhingra & Tatta, 1975).

Extraction and Separation

- Selective Extraction and Separation : 4-methylpentan-2-ol, structurally related to this compound, is effective in the quantitative extraction of iron(III) from hydrochloric acid solutions. This method also aids in the titrimetric determination of iron(III), offering insights into separation techniques (Gawali & Shinde, 1974).

Chemical Transformations and Reactions

- Transformations over Platinum Black Catalyst : Research on 3-methylpentane and its derivatives, structurally similar to this compound, revealed various reactions over a platinum black catalyst. These include dehydrogenation, cyclization, and skeletal isomerization, providing insights into chemical transformations (Paâl, Dobrovolszky, & Tétényi, 1976).

- Photoreactions from Aliphatic Ketones : Studies on 4-methylpentan-2-one, which is closely related to this compound, explored its photochemical reactions in different solvents. This research provides insight into the solvent effect and quenching mechanisms in photoreactions of ketones (Encina & Lissi, 1976).

Applications in Organic Chemistry

- Organic Synthesis : Research into the synthesis and absolute configuration determination of trifluoroleucine, a compound related to this compound, highlights its importance in the field of organic synthesis and stereochemistry (Weinges & Kromm, 1985).

Novel Fluorination Techniques

- Perfluorochemical Synthesis : A novel technique for synthesizing perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, utilized liquid-phase photofluorination. This method is significant for producing isomerically-pure compounds, indicating potential applications of compounds like this compound in fluorine chemistry (Scherer, Yamanouchi, & Onox, 1990).

Carbon Dioxide Absorption

- CO2 Absorption Properties : The absorption and desorption properties of 1,5-diamino-2-methylpentane, a molecule with structural similarities to this compound, have been studied for carbon dioxide capture. This research is crucial in understanding the role of such compounds in greenhouse gas control and environmental applications (Azhgan, Farsi, & Eslamloueyan, 2016).

Lithium Battery Materials

- Application in Lithium Batteries : Direct fluorination techniques have been developed for materials relevant to lithium batteries. This includes the synthesis of compounds like 4-fluoro-1,3-dioxolan-2-one and trifluoromethanesulfonyl fluoride, underscoring the potential utility of this compound in battery technology (Kobayashi et al., 2003).

Safety and Hazards

properties

IUPAC Name |

5,5,5-trifluoro-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-4(3-5(2)10)6(7,8)9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQSMEFTQUDYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)

![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)